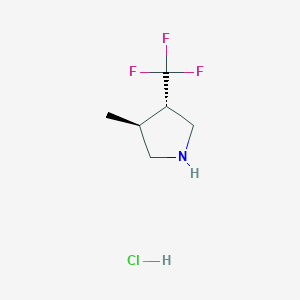

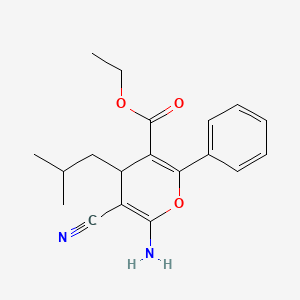

![molecular formula C8H9N3O3 B2756969 [(4-Nitrophenyl)methyl]urea CAS No. 18740-35-7](/img/structure/B2756969.png)

[(4-Nitrophenyl)methyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(4-Nitrophenyl)methyl]urea is a chemical compound with the molecular formula C8H9N3O3 . It is a derivative of urea, where one of the nitrogen atoms is substituted with a 4-nitrophenylmethyl group .

Synthesis Analysis

The synthesis of N-substituted ureas, such as[(4-Nitrophenyl)methyl]urea, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications . Molecular Structure Analysis

The molecular structure of[(4-Nitrophenyl)methyl]urea consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy. Physical And Chemical Properties Analysis

The physical and chemical properties of[(4-Nitrophenyl)methyl]urea would depend on its exact molecular structure. Some general properties of urea derivatives include their diverse chemical and biological properties, which make them extensively employed in chemical, pharmaceutical, and agrochemical industries .

Scientific Research Applications

Hydrogen Bonding Interactions and Complex Formation :

- 1,3-bis(4-nitrophenyl)urea interacts with various oxoanions through hydrogen bonding, forming complexes of varying stability. This interaction has implications in the understanding of molecular interactions and complex formations (Boiocchi et al., 2004).

Colorimetric Chemosensors :

- Urea derivatives including 4-nitrophenyl urea function as colorimetric sensors for detecting biologically important ions like fluoride and carboxylate anions. This has potential applications in biological and environmental monitoring (Kim et al., 2006).

Synthesis and Transformation of Urea Derivatives :

- 1-(2-Nitrophenyl)-1-phenylamine and related compounds have been transformed into urea derivatives, highlighting the versatility of urea compounds in chemical synthesis (BainCheryl et al., 2014).

Applications in Propellant Stabilizers :

- N-alkylation and O-alkylation of 1,3-diphenylureas, including those with 4-nitrophenyl groups, are used in the preparation of propellant stabilizer derivatives, demonstrating the compound's relevance in materials science and engineering (Curtis, 1988).

Gelation and Rheology Modification :

- Derivatives of 3-nitrophenyl urea are used in hydrogel formation, where the morphology and rheology of these gels can be tuned using different anions. This application is significant in material science, particularly in designing materials with specific physical properties (Lloyd & Steed, 2011).

Synthesis of N-Arylated Uracil Derivatives :

- Nitrophenyl-urea derivatives are used in the synthesis of N-arylated uracil derivatives, which are important in the development of novel pharmaceuticals and biologically active compounds (Gondela & Walczak, 2006).

Role in Polymerization Processes :

- N-aryl-N′-pyridyl ureas, including those with 4-nitrophenyl groups, are used as initiators in the ring-opening polymerization of epoxides, important in the field of polymer chemistry and materials engineering (Makiuchi et al., 2015).

Future Directions

The development of resource-efficient and environmentally friendly synthetic processes for manufacturing chemicals and intermediates used in large quantities is a must for sustainable industrial development . N-Substituted ureas are an important class of molecules having diverse applications, and a large number of urea derivatives are high production volume chemicals . Therefore, future research could focus on developing safer and more efficient methods for the synthesis of [(4-Nitrophenyl)methyl]urea and other N-substituted ureas.

Mechanism of Action

Target of Action

Urea derivatives are known to have diverse chemical and biological properties and are extensively employed in chemical, pharmaceutical, and agrochemical industries . They serve as building blocks for various other important chemicals .

Mode of Action

The synthesis of n-substituted ureas, a class to which [(4-nitrophenyl)methyl]urea belongs, involves the nucleophilic addition of amines to potassium isocyanate . This reaction could potentially influence the interaction of [(4-Nitrophenyl)methyl]urea with its targets.

Biochemical Pathways

Urea derivatives are known to have a wide range of applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Urea derivatives are known to have diverse applications in the chemical, pharmaceutical, and agrochemical industries, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

The synthesis of n-substituted ureas has been developed to be resource-efficient and environmentally friendly , suggesting that environmental factors may play a role in the action of [(4-Nitrophenyl)methyl]urea.

properties

IUPAC Name |

(4-nitrophenyl)methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-8(12)10-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H3,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVLKCKOMVXJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Nitrophenyl)methyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

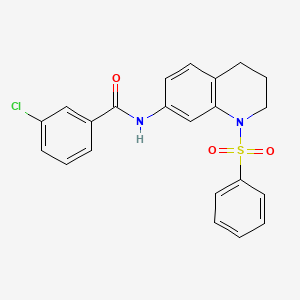

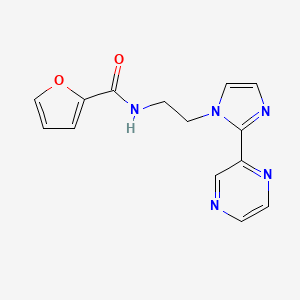

![2-(2-(3-chloro-4-methoxyphenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2756887.png)

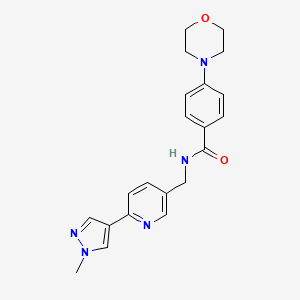

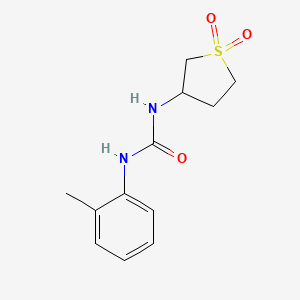

![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2756889.png)

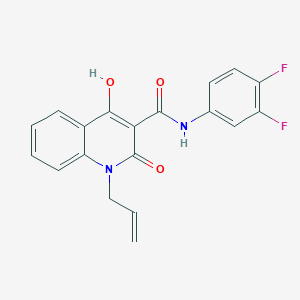

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2756890.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2756897.png)

![5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole](/img/structure/B2756898.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2756905.png)

![8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2756909.png)